molecular formula C33H27N3O3S B4264319 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide

Cat. No.: B4264319
M. Wt: 545.7 g/mol
InChI Key: AFWGHXONEJMLQT-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and thienyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the complex structure, and purification techniques such as chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and potential as a probe for studying biochemical pathways.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: Its stability and reactivity make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, modulating their activity. The benzodioxole and thienyl groups can enhance binding affinity and specificity, leading to targeted effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Another compound featuring the benzodioxole moiety.

    (+/-)-1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone: A related compound with a brominated pentanone group.

Uniqueness

What sets 2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide apart is its combination of a quinoline core with benzodioxole and thienyl groups, providing a unique set of chemical properties and potential applications. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(4-butan-2-ylphenyl)-3-cyano-5-methylthiophen-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N3O3S/c1-4-19(2)21-9-11-22(12-10-21)31-20(3)40-33(26(31)17-34)36-32(37)25-16-28(35-27-8-6-5-7-24(25)27)23-13-14-29-30(15-23)39-18-38-29/h5-16,19H,4,18H2,1-3H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWGHXONEJMLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-N-{4-[4-(butan-2-yl)phenyl]-3-cyano-5-methylthiophen-2-yl}quinoline-4-carboxamide

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